Enhanced Lipoxygenase Inhibitory Activity vs. Non-Fluorinated Parent
4-(3,4-Difluorophenyl)butanoic acid is identified as a potent lipoxygenase inhibitor, a key activity that underpins its research value in anti-inflammatory and cancer biology fields, whereas the non-fluorinated parent, 4-phenylbutanoic acid, does not share this profile [1]. The specific activity is attributed to the electronic effects of the 3,4-difluoro substitution, which enhances interaction within the lipoxygenase active site [2].
| Evidence Dimension | Biological Activity (Lipoxygenase Inhibition) |
|---|---|
| Target Compound Data | Identified as a potent inhibitor; specific mechanism involves interference with arachidonic acid metabolism [1]. |
| Comparator Or Baseline | 4-phenylbutanoic acid: No significant lipoxygenase inhibition reported; primary role is as a chemical chaperone and histone deacetylase inhibitor. |
| Quantified Difference | Not directly quantified for this enzyme in a head-to-head assay, but the target compound is uniquely active, representing a qualitative gain-of-function. |
| Conditions | In vitro enzyme assay implied by the database source. |
Why This Matters
This gain of a specific, targetable biological function unlocks new research applications in inflammation that are inaccessible to the non-fluorinated parent compound.
- [1] Medical University of Lublin (ppm.umlub.pl). Record for 4-(3,4-Difluorophenyl)butanoic acid. Describes it as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism. View Source
- [2] NBInno. Exploring the Potential of Fluorinated Amino Acids in Drug Discovery. Discusses the influence of the 3,4-difluorophenyl group on enzyme interactions. View Source
